N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
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Description
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H37N5O2S and its molecular weight is 507.7. The purity is usually 95%.
BenchChem offers high-quality N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Applications
Adamantane-containing polyamides exhibit remarkable properties, including high thermal stability, flexibility, and toughness, making them candidates for advanced material applications. The synthesis of new polyamide-imides containing pendent adamantyl groups demonstrates the potential for creating materials with specific desirable properties such as high glass transition temperatures and mechanical strength (Liaw & Liaw, 2001).
Coordination Polymers and Catalysis
Adamantane derivatives have been used to synthesize coordination polymers with potential applications in catalysis. The synthesis of orthogonally substituted azole-carboxylate adamantane ligands and their application in forming copper(II) and nickel(II) coordination polymers showcase the versatility of adamantane derivatives in creating complex structures with potential catalytic applications (Pavlov et al., 2019).
Antiviral Research
Adamantane derivatives have shown potential in antiviral research, particularly against influenza viruses. The synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and their evaluation for antiviral activity against influenza A and B viruses highlight the therapeutic potential of adamantane derivatives in treating viral infections (Göktaş et al., 2012).
Antibacterial and Neuroprotective Agents
Novel adamantane derivatives have been synthesized and evaluated for their antibacterial and neuroprotective activities. These studies reveal the broad-spectrum antibacterial potential of certain adamantane-carbohydrazide derivatives and highlight the multifunctional neuroprotective activity of fluorescent heterocyclic adamantane amines, indicating the diverse biomedical applications of adamantane derivatives (Al-Wahaibi et al., 2020; Joubert et al., 2011).
properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O2S/c34-25(30-22-7-3-1-4-8-22)18-36-27-32-31-24(33(27)23-9-5-2-6-10-23)17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,35)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMZZFMWUMMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
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